molecular formula C6H8BrNO2 B8495873 N-(2-bromoacetyl)cyclopropanecarboxamide

N-(2-bromoacetyl)cyclopropanecarboxamide

Cat. No. B8495873
M. Wt: 206.04 g/mol
InChI Key: OHBVANZDLRWERZ-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

Cyclopropanecarboxamide (58.7 g, 690 mmol) in 1,4-Dioxane (1600 ml) was added 2-bromoacetyl bromide (59.9 ml, 690 mmol) at room temperature and stirred for 4 h at 60° C. The reaction mixture was concentrated to dryness. The residue was dissolved in EtOAc and carefully washed with satd. NaHCO3, water then with brine solution, dried over Na2SO4 and concentrated to get N-(2-bromoacetyl)cyclopropanecarboxamide (138 g, 670 mmol, 97% yield) as an off white solid. This material was used without purification. ESI-MS:m/z 208.0 (M+2H)+.
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
59.9 mL
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH2:6])=[O:5])[CH2:3][CH2:2]1.[Br:7][CH2:8][C:9](Br)=[O:10]>O1CCOCC1>[Br:7][CH2:8][C:9]([NH:6][C:4]([CH:1]1[CH2:3][CH2:2]1)=[O:5])=[O:10]

Inputs

Step One
Name
Quantity
58.7 g
Type
reactant
Smiles
C1(CC1)C(=O)N
Name
Quantity
59.9 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
1600 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
carefully washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, water then with brine solution, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(=O)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 670 mmol
AMOUNT: MASS 138 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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